Geranyl Acetate

Description

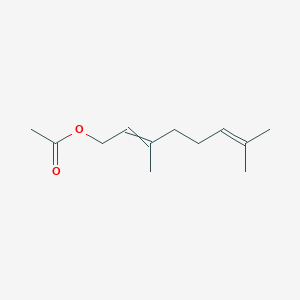

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Geranyl acetate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of geranyl acetate. The information is curated for professionals in research, science, and drug development who require detailed and accurate data on this significant monoterpenoid ester.

Chemical Structure and Identity

Geranyl acetate is the acetate ester of geraniol (B1671447), a monoterpene alcohol. It is a key component in the essential oils of many plants and is widely used in the fragrance and flavor industries.[1][2] Its chemical identity is defined by its systematic name, molecular formula, and various registry numbers.

The structure of geranyl acetate is characterized by a ten-carbon backbone with two double bonds and an acetate functional group. The double bond at the C2 position is in the E (trans) configuration.

Caption: Esterification of Geraniol with Acetic Acid to form Geranyl Acetate.

Table 1: Chemical Identifiers for Geranyl Acetate

| Identifier | Value | Reference |

| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl acetate | [3][4] |

| Synonyms | Geraniol acetate, Geranyl ethanoate, trans-3,7-Dimethyl-2,6-octadien-1-yl acetate | [3][5] |

| CAS Number | 105-87-3 | [3] |

| Molecular Formula | C₁₂H₂₀O₂ | [3][6] |

| Molecular Weight | 196.29 g/mol | [3][6] |

| InChI Key | HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| SMILES | CC(=O)OC\C=C(/C)CC\C=C(/C)C |

Physicochemical Properties

Geranyl acetate is a colorless to pale yellow liquid at room temperature.[7] It possesses a characteristic sweet, floral, and fruity aroma, often described as reminiscent of rose, lavender, or pear.[1][7]

Table 2: Physicochemical Data for Geranyl Acetate

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [3][8] |

| Boiling Point | 236–242 °C (at 760 mmHg) | [7] |

| 138 °C (at 25 mmHg) | ||

| Melting Point | < 25 °C | [3][4] |

| < -100 °C | [8] | |

| Density | 0.916 g/mL at 25 °C | [7] |

| 0.907 g/cm³ | [8] | |

| Refractive Index (n20/D) | 1.461 | |

| 1.457 - 1.462 | [8] | |

| Vapor Pressure | 0.07 mmHg at 20 °C | |

| 0.0255 mmHg at 25 °C | [8] | |

| Vapor Density | 6.8 (vs air) | [9] |

| Flash Point | 104 °C (closed cup) | [8] |

| logP (Octanol/Water) | 3.7 - 4.04 | [3][6] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [3][4][5] |

Spectroscopic Data

The structural elucidation and purity assessment of geranyl acetate are commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data References for Geranyl Acetate

| Technique | Description | Reference |

| ¹H NMR | Spectra available, providing detailed information on the proton environment. | [3][10][11] |

| ¹³C NMR | Spectra available, showing characteristic peaks for the ester carbonyl and olefinic carbons. | [10][12] |

| IR Spectroscopy | Spectra available, with characteristic absorption bands for the C=O and C-O ester linkages. | [3] |

| Mass Spectrometry (MS) | Spectra available, typically showing fragmentation patterns useful for identification. | [13][14] |

Experimental Protocols

Synthesis of Geranyl Acetate

Geranyl acetate can be synthesized through several routes, most commonly via the esterification of geraniol. Both chemical and enzymatic methods are employed.

This method involves the reaction of geraniol with acetic anhydride (B1165640), often in the presence of an acid catalyst.

Protocol:

-

Reactants: Geraniol and acetic anhydride are placed in a round-bottom flask. A common molar ratio is 1:1.2 (geraniol to acetic anhydride).

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, or a solid acid catalyst can be used.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure geranyl acetate.

Enzymatic synthesis offers a greener alternative, often providing high selectivity under mild reaction conditions.[15] Lipases are commonly used to catalyze the transesterification of geraniol with an acyl donor like ethyl acetate or vinyl acetate.[16]

Protocol:

-

Enzyme Preparation: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), is used as the catalyst.[16]

-

Reactants: Geraniol and an excess of an acyl donor (e.g., ethyl acetate) are combined in a solvent-free system or an organic solvent like hexane (B92381).[16][17]

-

Reaction Conditions: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 2-24 hours).[16][17]

-

Monitoring: The conversion of geraniol to geranyl acetate is monitored over time using GC analysis.

-

Product Isolation: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The excess acyl donor and any solvent can be removed by evaporation under reduced pressure. The resulting product is often of high purity and may not require further purification.

Caption: Comparative workflow of chemical vs. enzymatic synthesis of geranyl acetate.

Analysis of Geranyl Acetate

The identification and quantification of geranyl acetate, particularly in complex mixtures like essential oils, are typically performed using chromatographic techniques coupled with spectroscopy.

GC-MS is a powerful tool for separating and identifying volatile compounds like geranyl acetate.

Protocol:

-

Sample Preparation: The sample (e.g., essential oil or reaction mixture) is diluted in a suitable solvent (e.g., hexane or ethanol).

-

GC Separation: A small volume of the diluted sample is injected into the GC. A capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is commonly used for separation.[10][18] The oven temperature is programmed to ramp up to effectively separate the components based on their boiling points and polarity.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.

-

Identification: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST, Wiley) to identify geranyl acetate. The retention time is also compared to that of an analytical standard for confirmation.

-

Quantification: The amount of geranyl acetate can be determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Caption: Workflow for the analysis of geranyl acetate using GC-MS.

References

- 1. Geranyl acetate | 105-87-3 [chemicalbook.com]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Geranyl acetate - Wikipedia [en.wikipedia.org]

- 5. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 7. grokipedia.com [grokipedia.com]

- 8. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 9. GERANYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. mdpi.com [mdpi.com]

- 11. Geranyl acetate(105-87-3) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Geranyl acetate [webbook.nist.gov]

- 15. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Occurrence of Geranyl Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its characteristic sweet, fruity, and floral aroma, reminiscent of rose and geranium.[1][2] This colorless to pale yellow liquid is a significant component of the essential oils of numerous aromatic plants.[1][2] Its pleasant scent and flavor profile have led to its extensive use in the fragrance, cosmetic, food, and pharmaceutical industries.[2][3][4][5] Beyond its aromatic properties, geranyl acetate has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides an in-depth overview of the natural sources, biosynthesis, and occurrence of geranyl acetate in the plant kingdom, along with detailed experimental protocols for its extraction and quantification.

Natural Occurrence and Quantitative Data

Geranyl acetate is found in a wide variety of plants, often as a constituent of their essential oils.[2][3][4] The concentration of geranyl acetate can vary significantly depending on the plant species, cultivar, geographical location, developmental stage of the plant, and the specific plant part from which the essential oil is extracted.[6][7] For instance, in Palmarosa (Cymbopogon martinii), the geranyl acetate content can range from approximately 7% to 37% depending on the age of the plant at harvest.[7] Similarly, in lemongrass (Cymbopogon flexuosus), the proportion of geranyl acetate can be as high as 59% in young leaves, decreasing to around 3% as the leaf matures.[6]

The following table summarizes the quantitative occurrence of geranyl acetate in the essential oils of various plant species as reported in scientific literature.

| Plant Species | Common Name | Plant Part | Geranyl Acetate Content (%) | Reference(s) |

| Cymbopogon martinii | Palmarosa | Inflorescence, Leaves | 7 - 37 | [7][8] |

| Cymbopogon flexuosus | Lemongrass | Leaves | 3 - 59 | [6] |

| Cymbopogon winterianus | Citronella | Leaves | 11.3 | [9] |

| Pelargonium graveolens | Geranium | Leaves | 10.33 - 10.86 | [10][11] |

| Rosa damascena | Damask Rose | Flowers | 0.24 - 4.0 | [12][13][14] |

| Citrus limon | Lemon | Not specified | Present | [1] |

| Coriandrum sativum | Coriander | Not specified | Present | [2] |

| Daucus carota | Carrot | Not specified | Present | [15] |

| Zanthoxylum acanthopodium | Andaliman | Fruits | 23.18 - 32.04 | |

| Melaleuca armillaris | Bracelet Honey Myrtle | Leaves | Present (isolated) | [16] |

Biosynthesis of Geranyl Acetate

Geranyl acetate is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the formation of the C10 precursor, geranyl diphosphate (B83284) (GPP), from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). GPP then serves as the immediate precursor for the formation of geraniol (B1671447), a reaction catalyzed by the enzyme geraniol synthase (GES).

The final step in the biosynthesis of geranyl acetate is the esterification of geraniol with acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT). The activity of these enzymes, particularly geraniol synthase and the specific acetyltransferase, along with the availability of the precursor geraniol, are key factors regulating the production of geranyl acetate in plants. Furthermore, the breakdown of geranyl acetate back to geraniol is catalyzed by geranyl acetate esterase (GAE), indicating a dynamic regulation of its concentration within the plant.[6][17]

Below is a diagram illustrating the biosynthetic pathway of geranyl acetate.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[1][16] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Methodology:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used.[16] The ground plant material is placed in a round-bottom flask with distilled water. The flask is connected to a condenser and a collection vessel.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. The condensate is collected in a separating funnel or a specialized receiver.

-

Separation: As essential oils are generally immiscible with water, they form a separate layer. The aqueous layer (hydrosol) is removed, and the essential oil is collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Below is a diagram illustrating the general workflow for essential oil extraction and analysis.

Quantification of Geranyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.[16]

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard may be added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane).[16]

-

Injector: The sample is injected in split or splitless mode. The injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be: start at 60°C for 5 minutes, then increase to 250°C at a rate of 3°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass range is typically scanned from m/z 40 to 500.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of geranyl acetate is determined by integrating the peak area of its corresponding chromatogram. Quantification is typically performed using an external or internal standard method with a calibration curve. The relative percentage of each component is often calculated by dividing the peak area of that component by the total peak area of all identified components.

Conclusion

Geranyl acetate is a valuable natural compound with widespread applications. Understanding its natural sources, biosynthesis, and the methods for its extraction and quantification is crucial for researchers in natural product chemistry, pharmacology, and the flavor and fragrance industries. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this important monoterpene ester. Further research into the genetic and environmental factors influencing geranyl acetate production in plants could lead to the development of new cultivars with enhanced yields of this desirable compound.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Geranyl acetate esterase controls and regulates the level of geraniol in lemongrass (Cymbopogon flexuosus Nees ex Steud.) mutant cv. GRL-1 leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 11. acmcasereport.org [acmcasereport.org]

- 12. rosa_x_damascena [Tinkturenpresse] [tinkturenpresse.de]

- 13. nuft.edu.ua [nuft.edu.ua]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Biotransformation of geranyl acetate to geraniol during palmarosa (Cymbopogon martinii, Roxb. wats. var. motia) inflorescence development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Geranyl Acetate in Essential Oils

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Geranyl acetate (B1210297) is an acyclic monoterpenoid ester that contributes significantly to the characteristic floral and fruity aroma of many plant essential oils.[1][2] Its biosynthesis is a multi-step enzymatic process originating from the universal isoprenoid precursors. Understanding this pathway is critical for applications in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals and fragrances. This guide provides a detailed exploration of the biosynthetic route to geranyl acetate, complete with quantitative enzymatic data, detailed experimental protocols, and pathway visualizations.

The Isoprenoid Precursor Pathways

All terpenoids, including geranyl acetate, are synthesized from the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] In plants, two distinct and spatially separated pathways are responsible for their production: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] The biosynthesis of monoterpenes, such as geraniol (B1671447) and its derivatives, occurs predominantly in the plastids, utilizing IPP and DMAPP generated via the MEP pathway.[5][6]

Core Pathway: Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[7][8] This critical reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS, EC 2.5.1.1).[8][9] Plant GPPS enzymes can exist as homodimers or, in some angiosperms, as heterodimers composed of a large subunit (LSU) and a small subunit (SSU).[7][8] While the LSU contains the catalytic site, the SSU, which is catalytically inactive on its own, can modulate the kinetics and product specificity of the LSU.[7]

Terminal Steps: From GPP to Geranyl Acetate

The conversion of GPP to geranyl acetate is a two-step enzymatic process primarily occurring in specialized plant structures like the peltate glands of sweet basil.[10][11]

-

Formation of Geraniol: The first step involves the hydrolysis of GPP to the monoterpene alcohol geraniol. This is catalyzed by Geraniol Synthase (GES, EC 3.1.7.11) , a member of the terpene synthase (TPS) family.[5][6] This reaction proceeds through the ionization of the diphosphate group from GPP, forming a geranyl carbocation intermediate, which is then quenched by a water molecule.[10][12]

-

Acetylation of Geraniol: The final step is the esterification of geraniol with an acetyl group, derived from acetyl-CoA, to form geranyl acetate. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[13][14] AATs are a diverse family of enzymes capable of transferring acyl groups to various alcohol acceptors.[14][15]

The accumulation of geranyl acetate is also influenced by the activity of Geranyl Acetate Esterase (GAE) , an enzyme that catalyzes the reverse reaction—the hydrolysis of geranyl acetate back to geraniol.[16][17] The balance between AAT and GAE activities can therefore regulate the final concentration of geranyl acetate in the essential oil during different developmental stages of the plant tissue.[17]

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes and the overall flux through the pathway. Below are summaries of key quantitative data from literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Kₘ (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|

| GPPS | Salvia officinalis | DMAPP | 7.8 | 0.44 | 5.6 x 10⁴ | [9] |

| IPP | 11.2 | - | - | [9] | ||

| GPPS (LSU) | Humulus lupulus | DMAPP | 1.8 | 0.016 | 8.9 x 10³ | [7][9] |

| IPP | 2.5 | - | - | [7][9] | ||

| GPPS (LSU+SSU) | Humulus lupulus | DMAPP | 2.5 | 0.142 | 5.7 x 10⁴ | [7][9] |

| IPP | 2.9 | - | - | [7][9] | ||

| GES | Ocimum basilicum | GPP | 21 | - | - | [10][11] |

| | | Mn²⁺ (Cofactor) | 51 | - | - |[10][11] |

Table 2: Geranyl Acetate Production in Engineered Microorganisms

| Host Organism | Engineering Strategy | Culture System | Titer | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | MVA pathway, O. basilicum GES, R. hybrida AAT | Two-phase fermentation | 4.8 g/L | [13] |

| Escherichia coli | Extra AAT gene copy, controlled glycerol (B35011) supply | Fed-batch fermentation | 10.36 g/L (52.78 mM) | [2] |

| Saccharomyces cerevisiae| Erg20 mutant, tHMG1, IDI1, MAF1 integration | Optimized fermentation | 22.49 mg/L |[18] |

Experimental Protocols

Investigating the geranyl acetate pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of a plant-derived enzyme (e.g., GES or AAT) in E. coli for subsequent characterization.

Methodology:

-

Gene Cloning: Isolate total RNA from the plant tissue of interest (e.g., flower petals, glandular trichomes). Synthesize first-strand cDNA using reverse transcriptase. Amplify the full-length coding sequence of the target gene (e.g., GES or AAT) using gene-specific primers. Ligate the PCR product into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively and elute the His-tagged protein with an imidazole (B134444) gradient.

-

Analysis: Assess the purity and size of the recombinant protein using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay.

Protocol: In Vitro Enzyme Activity Assay for AAT

This assay measures the ability of a purified AAT enzyme to convert geraniol into geranyl acetate.

Methodology:

-

Reaction Setup: In a 2 mL glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), geraniol (e.g., 1 mM), and acetyl-CoA (e.g., 1 mM).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified AAT enzyme (e.g., 1-5 µg).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Extraction: Quench the reaction by adding an equal volume of an organic solvent such as hexane (B92381) or ethyl acetate, containing an internal standard (e.g., nonyl acetate). Vortex vigorously to extract the geranyl acetate product.

-

Analysis: Centrifuge to separate the phases and transfer the upper organic layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.[19]

Protocol: GC-MS Analysis of Volatile Compounds

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like geranyl acetate in a complex mixture such as an essential oil.[20][21][22]

Methodology:

-

Sample Preparation: Dilute the essential oil or the organic extract from an enzyme assay in a suitable solvent (e.g., hexane, methanol).[23]

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[23]

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against spectral libraries (e.g., NIST). Quantify the amount of geranyl acetate by comparing its peak area to that of a known concentration of an internal standard.[25]

References

- 1. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of geraniol synthase from the peltate glands of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of an alcohol acetyltransferase GcAAT responsible for the production of antifungal volatile esters in endophytic Geotrichum candidum PF005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Geranyl acetate esterase controls and regulates the level of geraniol in lemongrass (Cymbopogon flexuosus Nees ex Steud.) mutant cv. GRL-1 leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. areme.co.jp [areme.co.jp]

- 21. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 22. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 23. scitepress.org [scitepress.org]

- 24. agilent.com [agilent.com]

- 25. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

Geranyl acetate CAS number and molecular weight

An In-depth Technical Guide to Geranyl Acetate (B1210297) for Researchers and Drug Development Professionals

Introduction

Geranyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic pleasant, fruity, and floral aroma. It is a significant constituent of essential oils from various aromatic plants, including citronella, lemongrass, and geranium.[1] Beyond its extensive use in the fragrance and flavor industries, geranyl acetate has garnered considerable attention from the scientific community for its diverse biological activities.[2] Notably, emerging research has highlighted its potential as an anticancer agent, capable of inducing apoptosis in various cancer cell lines.[2] This technical guide provides a comprehensive overview of geranyl acetate, focusing on its chemical properties, synthesis, biological effects, and the experimental methodologies used to elucidate its functions, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Geranyl Acetate

Geranyl acetate is a colorless to pale yellow liquid with a chemical formula of C₁₂H₂₀O₂.[3] It is insoluble in water but soluble in organic solvents.[1]

Physicochemical Data

The fundamental physicochemical properties of geranyl acetate are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 105-87-3 | [1][3][4][5] |

| Molecular Weight | 196.29 g/mol | [2][3][4][6] |

| Molecular Formula | C₁₂H₂₀O₂ | [4][6] |

| Density | ~0.91 g/cm³ | [1] |

| Boiling Point | 243-245 °C | [4] |

| Refractive Index | ~1.46 | [4][5] |

| Appearance | Colorless liquid | [4][6] |

| Odor | Pleasant floral or fruity rose aroma | [1] |

Synthesis of Geranyl Acetate

Geranyl acetate can be obtained through the fractional distillation of essential oils. However, for commercial and research purposes, it is more commonly synthesized.[1] The primary method for its synthesis is the esterification of geraniol (B1671447) with an acyl donor, such as acetic acid or acetic anhydride (B1165640). This reaction can be catalyzed by various means, including enzymatic and chemical catalysts.

Enzymatic Synthesis via Transesterification

A widely employed and environmentally friendly method for synthesizing geranyl acetate is through lipase-catalyzed transesterification. This process typically involves the reaction of geraniol with an acyl donor like vinyl acetate or acetic anhydride in the presence of a lipase, such as that from Pseudomonas fluorescens.

Experimental Protocol Outline: Lipase-Catalyzed Synthesis

-

Reactants and Catalyst: Geraniol is combined with an acyl donor (e.g., vinyl acetate) in an organic solvent. A specific lipase, such as from Pseudomonas fluorescens, is added to the mixture.[5]

-

Reaction Conditions: The reaction is carried out in a temperature-controlled shaker to ensure effective mass transfer. Optimal conditions, including temperature, catalyst concentration, and molar ratio of reactants, are maintained to maximize yield.[5] For example, one study identified the optimal temperature as 40°C with a 7% wt catalyst content and a 1:4 molar ratio of geraniol to acetic anhydride.[7]

-

Monitoring and Purification: The progress of the reaction is monitored using techniques like gas chromatography (GC). Upon completion, the product, geranyl acetate, is purified from the reaction mixture.

A logical workflow for the synthesis and analysis of geranyl acetate is depicted below.

Caption: Workflow for the synthesis and analysis of geranyl acetate.

Biological Activity and Therapeutic Potential

Geranyl acetate has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects.[8] However, its anticancer properties have attracted the most significant research interest.

Anticancer Effects

Studies have shown that geranyl acetate exhibits significant anticancer activity against various cancer cell lines, with notable efficacy in colon and liver cancer models.[3][6]

| Cell Line | IC₅₀ Value | Biological Effect | References |

| Colo-205 (Colon Cancer) | 30 µM | Induces apoptosis, DNA damage, and G2/M cell cycle arrest | [1][4][6] |

| HepG2 (Liver Cancer) | Not specified | Induces apoptosis via p53 | [3] |

The anticancer activity of geranyl acetate is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[6]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effects of geranyl acetate is the induction of mitochondrial apoptosis.[4][6] This pathway is regulated by the Bcl-2 family of proteins. Geranyl acetate treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death. In HepG2 liver cancer cells, geranyl acetate has also been shown to induce apoptosis through a p53-dependent mechanism.[3]

The signaling pathway for geranyl acetate-induced apoptosis is illustrated in the diagram below.

Caption: Mitochondrial apoptosis pathway induced by geranyl acetate.

Experimental Protocols for Evaluating Anticancer Activity

A series of standard in vitro assays are employed to determine the anticancer effects of geranyl acetate.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In brief, cancer cells are treated with varying concentrations of geranyl acetate. After a specified incubation period, MTT reagent is added, which is converted by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance, providing a measure of cell viability.[6]

-

Trypan Blue and Crystal Violet Assays: These are staining methods used to determine cell viability and proliferation. Trypan blue is excluded by viable cells, thus staining only non-viable cells. Crystal violet stains the DNA of adherent cells, providing a measure of cell proliferation.[3]

Apoptosis Detection

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA. When viewed under a fluorescence microscope, apoptotic cells stained with DAPI exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.[4][6]

-

p53 ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific proteins, such as p53, which is involved in apoptosis.[3]

DNA Damage Assessment

-

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the level of individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates further from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.[4][6]

Cell Cycle Analysis

-

Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that intercalates with DNA, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. Treatment with geranyl acetate has been shown to cause cell cycle arrest at the G2/M phase in Colo-205 cells.[4][6]

Protein Expression Analysis

-

Western Blotting: This method is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.[6]

The general experimental workflow for assessing the anticancer activity of geranyl acetate is outlined below.

Caption: Workflow for assessing the anticancer activity of geranyl acetate.

Conclusion

Geranyl acetate is a monoterpene ester with well-established applications in the fragrance and flavor industries. More recently, it has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis, DNA damage, and cell cycle arrest in cancer cells, coupled with its relatively low toxicity, makes it an attractive candidate for further investigation in drug discovery and development. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the mechanisms of action and therapeutic applications of geranyl acetate. As research progresses, geranyl acetate may prove to be a valuable lead molecule in the development of novel anticancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. submissions.eminentscientists.com [submissions.eminentscientists.com]

- 4. Geranyl acetate | Apoptosis | TargetMol [targetmol.com]

- 5. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 6. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. leafwell.com [leafwell.com]

Spectroscopic Profile of Geranyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for geranyl acetate (B1210297), a monoterpenoid and ester prevalent in essential oils. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of geranyl acetate in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for geranyl acetate are presented below.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Geranyl Acetate (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.29 | t | 1H | H-2 |

| 5.08 | t | 1H | H-6 |

| 4.58 | d | 2H | H-1 |

| 2.09 | m | 4H | H-4, H-5 |

| 2.04 | s | 3H | H-12 |

| 1.70 | s | 3H | H-9 |

| 1.68 | s | 3H | H-8 |

| 1.60 | s | 3H | H-10 |

Data sourced from multiple references, including ChemicalBook and NP-MRD.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Geranyl Acetate (25.16 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C-11 (C=O) |

| 142.3 | C-3 |

| 131.8 | C-7 |

| 123.8 | C-6 |

| 118.7 | C-2 |

| 61.3 | C-1 |

| 39.6 | C-4 |

| 26.3 | C-5 |

| 25.7 | C-10 |

| 21.0 | C-12 |

| 17.6 | C-8 |

| 16.4 | C-9 |

Data sourced from multiple references, including ChemicalBook and NP-MRD.[2][3]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a liquid sample like geranyl acetate is as follows:

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of geranyl acetate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2][6][7] The solvent should contain an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[4][7]

-

The final liquid column in the NMR tube should be approximately 4-5 cm high.[6][7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the sample.[8]

-

For ¹H NMR, acquire the spectrum using standard parameters, typically with a 30-90° pulse angle and 8-16 scans.[8]

-

For ¹³C NMR, a greater number of scans will be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

Set the appropriate spectral width and acquisition time for the desired resolution.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[8]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Process and assign the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for Geranyl Acetate (Neat/Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2919 | Strong | C-H stretch (alkene) |

| 1745 | Very Strong | C=O stretch (ester) |

| 1676 | Medium | C=C stretch (alkene) |

| 1448 | Medium | C-H bend (alkane) |

| 1378 | Strong | C-H bend (gem-dimethyl) |

| 1232 | Very Strong | C-O stretch (ester) |

| 1016 | Medium | C-O stretch |

Data sourced from multiple references, including the NIST Chemistry WebBook.[9]

Experimental Protocols

FT-IR Spectroscopy (Neat Liquid)

For a volatile liquid like geranyl acetate, a neat spectrum can be obtained without a solvent. Two common methods are:

A. Salt Plate Method:

-

Sample Preparation :

-

Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.[3]

-

Place one to two drops of neat geranyl acetate onto the center of one salt plate using a Pasteur pipette.[10]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[3] Avoid trapping air bubbles.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[1]

-

-

Post-Analysis :

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[3]

-

B. Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation :

-

Data Acquisition :

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the background and sample spectra as described for the salt plate method.

-

-

Post-Analysis :

-

Clean the ATR crystal with a suitable solvent and a soft cloth.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for volatile compounds like geranyl acetate, which often causes fragmentation of the molecule, providing a characteristic fragmentation pattern.

Data Presentation

Table 4: Mass Spectrometry Data for Geranyl Acetate (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 196 | < 5 | [M]⁺ (Molecular Ion) |

| 136 | 30 | [M - CH₃COOH]⁺ |

| 121 | 25 | [C₉H₁₃]⁺ |

| 93 | 50 | [C₇H₉]⁺ |

| 80 | 25 | [C₆H₈]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 41 | 70 | [C₃H₅]⁺ |

Data sourced from multiple references, including the NIST Chemistry WebBook and MassBank.[12][13]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy from the electron impact leads to extensive and reproducible fragmentation of the molecular ion.[14][15]

-

-

Mass Analysis and Detection :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure liquid sample like geranyl acetate.

Caption: Workflow for Spectroscopic Analysis of Geranyl Acetate.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. How To [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 10. webassign.net [webassign.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Geranyl Acetate (B1210297) in Organic Solvents

Geranyl acetate is an acyclic monoterpenoid ester, recognized for its characteristic sweet, floral, and fruity aroma reminiscent of rose and lavender.[1][2] It is a key component in over 60 essential oils, including those from palmarosa, citronella, and lemongrass.[1][3] Beyond its prevalent use in the fragrance and flavor industries, geranyl acetate is also explored for various biological activities.[1][2] Understanding its solubility in different organic solvents is critical for its application in pharmaceutical formulations, extraction processes, and analytical procedures.

This technical guide provides a comprehensive overview of the solubility of geranyl acetate in various organic solvents, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative and Qualitative Solubility Data

Geranyl acetate, a clear, colorless to pale yellow liquid, is generally characterized by its high lipophilicity, as indicated by its logP value of approximately 4.04.[2][4] This property dictates its solubility behavior, making it readily soluble in nonpolar organic solvents while being poorly soluble in polar solvents like water.[3][5]